[(5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxy](trimethyl)silane
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Overview
Description
(5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is a derivative of cyclohexadiene, featuring a methoxy group and a trimethylsilyl group
Preparation Methods
The synthesis of (5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxysilane typically involves the reaction of 5-methoxy-2-methylcyclohexa-1,5-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxysilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxysilane exerts its effects involves its ability to participate in various chemical reactions. The methoxy and trimethylsilyl groups influence its reactivity, allowing it to act as a nucleophile or electrophile in different contexts. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxysilane can be compared with other similar compounds such as:
Methylcyclohexene: A simpler compound with a similar cyclohexene structure but lacking the methoxy and trimethylsilyl groups.
Cyclohexadiene derivatives: Compounds with similar diene structures but different substituents.
Trimethylsilyl ethers: Compounds with the trimethylsilyl group attached to different organic moieties
Properties
CAS No. |
426835-03-2 |
---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
(5-methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H20O2Si/c1-9-6-7-10(12-2)8-11(9)13-14(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
XMTFUPJXXGRXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(CC1)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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